2-[(4-chlorophenyl)sulfanyl]-4-methylquinoline
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-4-methylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNS/c1-11-10-16(18-15-5-3-2-4-14(11)15)19-13-8-6-12(17)7-9-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVQXFBJVMIKBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-4-methylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorothiophenol and 4-methylquinoline.
Formation of the Sulfide Bond: The 4-chlorothiophenol is reacted with 4-methylquinoline in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the sulfide bond.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-4-methylquinoline undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions, particularly at the quinoline ring, using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nitrating agents, and sulfonating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced quinoline derivatives
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that 2-[(4-chlorophenyl)sulfanyl]-4-methylquinoline exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. Preliminary studies suggest that the compound disrupts microbial cell membranes, leading to cell death .
Case Study: Antimicrobial Efficacy
A study evaluated the compound's activity against MRSA and found it effective at concentrations that inhibited bacterial growth significantly. The mechanism was attributed to its ability to bind to bacterial enzymes, disrupting their function.
2. Anticancer Potential
The compound has also been explored for its anticancer properties. It has shown activity against several cancer cell lines, including human breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549). The anticancer mechanism is believed to involve the inhibition of specific enzymes involved in cell proliferation .
Case Study: Anticancer Activity
In vitro tests demonstrated that this compound reduced cell viability in cancer cells by inducing apoptosis. Further studies are needed to fully elucidate its mechanism of action and potential clinical applications .
Agricultural Applications
The compound's fungicidal properties suggest potential applications in agriculture. Its ability to inhibit fungal growth can be beneficial for crop protection against various plant pathogens.
Case Study: Agricultural Efficacy
Field trials have shown that formulations containing this compound significantly reduce fungal infections in crops, leading to improved yield and quality.
Material Science Applications
In materials science, this compound is being investigated as a building block for synthesizing organic semiconductors and light-emitting diodes (LEDs). Its unique chemical structure allows for the development of materials with specific electronic properties.
Data Table: Summary of Applications
| Application Area | Specific Use | Observations/Findings |
|---|---|---|
| Antimicrobial | Effective against MRSA and E. faecalis | Inhibits growth at low concentrations |
| Anticancer | Active against breast and lung cancer cells | Induces apoptosis in vitro |
| Agricultural | Fungicide for crop protection | Reduces fungal infections significantly |
| Material Science | Building block for organic semiconductors | Enhances electronic properties |
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-4-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Table 1: Key Physicochemical Parameters of Selected Quinoline Derivatives
*Estimated using Molinspiration software based on structural similarity .
- Lipophilicity (LogP): The target compound’s LogP (~5.8) exceeds the optimal range (0–3), similar to other diarylquinolines (e.g., 6.59 in ). High LogP may compromise oral absorption but enhances blood-brain barrier penetration .
- Polar Surface Area (TPSA): The target’s low TPSA (~45 Ų) aligns with Veber’s rules for bioavailability (TPSA < 140 Ų), contrasting with carboxylated analogs (e.g., 87.5 Ų in ), which exhibit higher solubility but reduced permeability .
Structural and Crystallographic Insights
- Intermolecular Interactions: Analogs like 2-(4-Cl-Ph)-6-Me-4-(3-Me-Ph)quinoline exhibit π-π stacking (centroid distances: 3.4–3.7 Å) and hydrogen bonding (N–H⋯N/O), stabilizing crystal lattices . The target compound’s sulfanyl group may form weaker S⋯π interactions compared to O/N-based hydrogen bonds.
- Synthetic Routes: The target compound can be synthesized via Pd-catalyzed cross-coupling (similar to ), whereas carboxylated analogs require additional steps, such as hydrolysis of ester intermediates .
Key Advantages and Limitations
- Advantages:
- Limitations: High LogP may necessitate formulation strategies (e.g., nanoemulsions) to improve bioavailability. Limited enzymatic stability compared to halogenated analogs (e.g., 6,7-difluoro derivatives in ).
Biological Activity
2-[(4-chlorophenyl)sulfanyl]-4-methylquinoline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a quinoline backbone substituted with a chlorophenyl sulfanyl group and a methyl group. Its chemical structure can be represented as follows:
- Chemical Formula : CHClS
- CAS Number : 92853-80-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound is believed to exert its effects through:
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes, which can lead to altered metabolic pathways.
- Receptor Modulation : The compound can bind to specific receptors, influencing signaling cascades that affect cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating its effectiveness against various bacterial strains showed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These results suggest that the compound has moderate to strong antibacterial activity, particularly against Gram-positive bacteria .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. The compound was tested against several cancer cell lines, including:
- Human breast adenocarcinoma (MDA-MB-231)
- Human lung adenocarcinoma (A549)
- Human melanoma (C-32)
The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with an IC value around 15 µM for MDA-MB-231 cells . The mechanism appears to involve apoptosis induction and modulation of cell cycle regulators such as p53 and BAX .
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The compound was found to be effective against multi-drug resistant strains, showing promise for further development as an antibacterial agent . -
Anticancer Research :
In a comparative study on quinoline derivatives, this compound exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin against breast cancer cells. This highlights its potential as a lead compound in cancer therapy .
Q & A
Q. What are the recommended methodologies for synthesizing 2-[(4-chlorophenyl)sulfanyl]-4-methylquinoline?
The synthesis typically involves sulfanylation of 4-methylquinoline with 4-chlorobenzenethiol under controlled conditions. Key steps include:
- Stepwise functionalization : React 4-methylquinoline with a chlorinated arylthiol in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80–100°C for 12–24 hours .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity via TLC and confirm with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can the structural integrity of this compound be validated?
Employ a multi-technique approach:
- Single-crystal X-ray diffraction (SCXRD) : Resolve the crystal structure using SHELX software to confirm bond angles, torsional conformations, and intermolecular interactions (e.g., hydrogen bonds) .
- Spectroscopic analysis : Use ¹H/¹³C NMR to verify substituent positions and FT-IR to confirm sulfanyl (C–S) stretching vibrations (~650–700 cm⁻¹) .
- Chromatographic purity : Ensure >95% purity via HPLC with a C18 column and UV detection at 254 nm .
Q. What safety protocols are essential for handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure.
- Ventilation : Use a fume hood due to potential sulfur-containing volatile byproducts.
- Waste disposal : Neutralize acidic/basic residues before disposal in accordance with institutional guidelines .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
- Hydrogen-bonding analysis : Compare intermolecular interactions (e.g., N–H⋯N or C–H⋯O bonds) in different crystal forms to explain conformational flexibility. For example, intramolecular S(7) ring motifs may stabilize specific conformers .
- Twinned data refinement : Use SHELXL to model disordered regions and validate thermal parameters (B-factors) for heavy atoms (Cl, S) .
Q. What strategies optimize biological activity studies of this compound?
- Targeted assays : Screen against enzyme targets (e.g., kinases or cytochrome P450 isoforms) using fluorescence polarization or surface plasmon resonance (SPR).
- Metabolic stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify metabolic hotspots (e.g., sulfanyl oxidation) .
- Structure-activity relationship (SAR) : Synthesize analogs with modified quinoline or sulfanyl groups and correlate substitutions with IC₅₀ values .
Q. How can computational modeling enhance understanding of its reactivity?
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfanyl group’s electron-withdrawing effect may lower LUMO energy, enhancing reactivity at the quinoline ring .
- Molecular docking : Simulate binding modes with biological targets (e.g., bacterial dihydrofolate reductase) to prioritize synthetic targets .
Q. How to address discrepancies in reported synthetic yields?
- Reaction condition optimization : Systematically vary solvents (DMF vs. THF), temperatures (80°C vs. 100°C), and catalysts (e.g., CuI for Ullman-type couplings) to identify yield-limiting factors .
- Byproduct analysis : Use LC-MS to detect intermediates (e.g., disulfide byproducts from sulfanyl oxidation) and adjust reducing agents (e.g., NaBH₄) accordingly .
Q. What advanced techniques characterize its supramolecular interactions?
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., Cl⋯H or π-π interactions) using CrystalExplorer.
- Thermogravimetric analysis (TGA) : Correlate thermal stability (decomposition >200°C) with crystal packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
